2-(4-Cyano-2-ethoxyphenoxy)acetic acid
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Overview
Description
2-(4-Cyano-2-ethoxyphenoxy)acetic acid (CEPAA) is a compound that has gained significant attention due to its potential applications in various fields of research and industry. It is a powder with a molecular weight of 221.21 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H11NO4/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H,13,14)
. The molecular formula is C11H11NO4 . Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 221.21 .Scientific Research Applications
Enhancement of Chemotherapeutic Agent Efficacy
One significant application of related compounds is in enhancing the cytotoxicity of chemotherapeutic agents. Ethacrynic acid, though not directly 2-(4-Cyano-2-ethoxyphenoxy)acetic acid, has been demonstrated to potentiate the in vitro cytotoxicity of chemotherapy in established cell lines and primary cultures of human tissues, including hematologic neoplasms and normal peripheral blood lymphocytes. This potentiation was significant for doxorubicin or nitrogen mustard, indicating potential for clinical benefit in selected patients (Nagourney, Messenger, Kern, & Weisenthal, 2008).
Chiral Auxiliary Compounds
Another area of application involves chiral auxiliary compounds, where 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound closely related to the target chemical, has been investigated for its versatility. Preliminary studies suggest that it can serve as a chiral derivatizing agent for amines and alcohols, facilitating the separation of diastereomeric alcohols and amines. This property is particularly useful in the pharmaceutical industry for developing enantiomerically pure substances, a crucial factor in drug efficacy and safety (Majewska, 2019).
Anti-mycobacterial Agents
Phenoxy acetic acid derivatives, including structures akin to this compound, have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. These derivatives represent a promising avenue for developing new treatments against tuberculosis, highlighting the potential of phenoxy acetic acid compounds in therapeutic applications (Yar, Siddiqui, & Ali, 2006).
Safety and Hazards
The safety information for 2-(4-Cyano-2-ethoxyphenoxy)acetic acid indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Properties
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZBSJPALPIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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